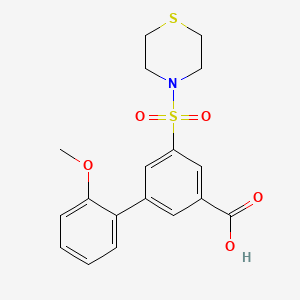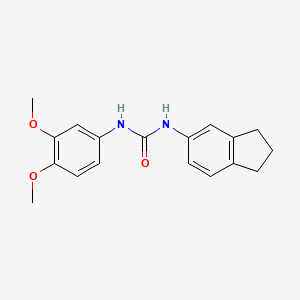
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as TMB-3S and belongs to the class of biphenylsulfonamide compounds.
Mechanism of Action
The mechanism of action of TMB-3S is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cell proliferation. TMB-3S also induces apoptosis in cancer cells and inhibits the growth of fungi.
Biochemical and Physiological Effects:
TMB-3S has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. TMB-3S also inhibits the proliferation of cancer cells and induces apoptosis in these cells. Additionally, TMB-3S has been found to have antifungal properties and can inhibit the growth of certain fungi.
Advantages and Limitations for Lab Experiments
TMB-3S has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with a high purity. It has been found to be stable under different conditions and can be stored for long periods without degradation. However, there are also some limitations to the use of TMB-3S in lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of TMB-3S is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of TMB-3S in scientific research. It has potential applications in the development of new drugs for the treatment of cancer and other diseases. TMB-3S can also be used in the development of new anti-inflammatory and antifungal agents. Additionally, further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Conclusion:
In conclusion, 2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It has anti-inflammatory, antitumor, and antifungal properties and has been used in the development of new drugs for the treatment of cancer and other diseases. TMB-3S has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Synthesis Methods
The synthesis of TMB-3S involves the reaction of 2-methoxy-5-nitro-biphenyl-3-carboxylic acid with thiomorpholine-4-sulfonic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields TMB-3S as a white solid with a high purity.
Scientific Research Applications
TMB-3S has been used in various scientific research studies due to its potential applications in different fields. It has been found to have anti-inflammatory, antitumor, and antifungal properties. TMB-3S has been used in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-17-5-3-2-4-16(17)13-10-14(18(20)21)12-15(11-13)26(22,23)19-6-8-25-9-7-19/h2-5,10-12H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGVEUEHPKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)
amine hydrochloride](/img/structure/B5322324.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)